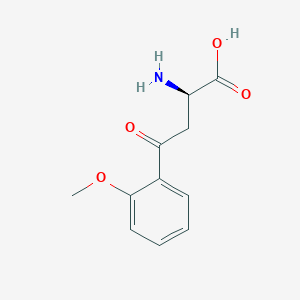
(R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a methoxyphenyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The starting materials often include 2-methoxybenzaldehyde and a suitable amino acid precursor. The reaction conditions may involve:
Condensation reactions: Combining the aldehyde with the amino acid precursor under acidic or basic conditions.
Oxidation reactions: Using oxidizing agents to introduce the ketone functional group.
Chiral resolution: Employing chiral catalysts or chiral chromatography to separate the desired enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the ketone group can yield secondary alcohols.
Aplicaciones Científicas De Investigación
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The methoxyphenyl group and the ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-4-(2-hydroxyphenyl)-4-oxobutanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-4-(2-methoxyphenyl)-4-hydroxybutanoic acid: A compound with a hydroxyl group instead of a ketone group.
Uniqueness
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both an amino group and a ketone group make it a valuable compound for studying stereochemical effects and enzyme interactions.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m1/s1 |
Clave InChI |
SPJHXRHVIFGFCY-MRVPVSSYSA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)C[C@H](C(=O)O)N |
SMILES canónico |
COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



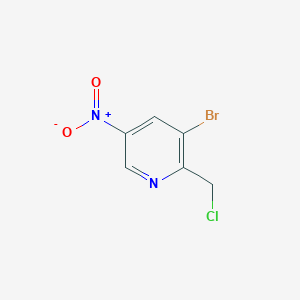
![2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
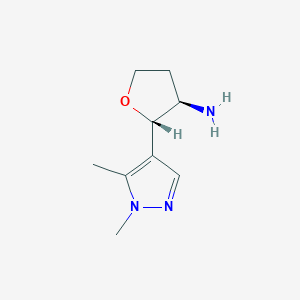
![3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)
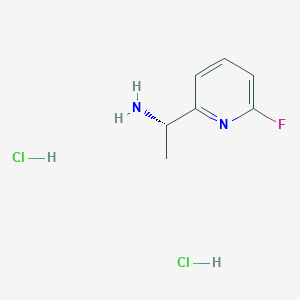
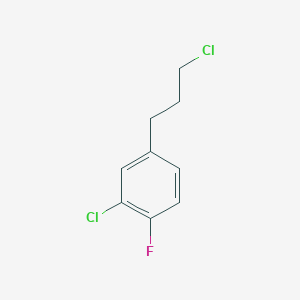
![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)

![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)
![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)

